![molecular formula C20H22N2O3S2 B2386932 Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 268733-39-7](/img/structure/B2386932.png)
Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .科学的研究の応用
Synthesis and Pharmacological Applications
This compound has been utilized as a precursor in the synthesis of diverse heterocycles, demonstrating significant pharmacological potentials, such as anticancer, anti-rheumatic, antimicrobial, and antioxidant activities.
- Anticancer Activity: It has been used to synthesize new heterocycles with potent activity against colon cancer cell lines, showcasing its relevance in developing anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).
- Anti-rheumatic Potential: Derivatives of this compound, along with its metal complexes, have shown significant antioxidant, analgesic, and anti-rheumatic effects, highlighting its potential in treating rheumatic diseases (Sherif & Hosny, 2014).
- Antimicrobial and Antioxidant Studies: The compound's derivatives have exhibited excellent antibacterial and antifungal properties, along with remarkable antioxidant potential, indicating its use in addressing microbial infections and oxidative stress (Raghavendra et al., 2016).
Structural and Synthetic Importance
- Synthetic Building Block: It serves as a building block for synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis for generating pharmacologically active molecules.
- Heterocyclic Synthesis: The compound's reactivity has been explored to create a wide range of heterocyclic systems, such as pyrazoles, pyridazines, and pyrimidines, with high potential pharmaceutical uses, further emphasizing its significance in medicinal chemistry research (Mohareb, Mohamed, & Wardakhan, 2000).
作用機序
The mode of action would depend on the specific targets of the compound. Generally, the compound could bind to its targets, altering their function and leading to changes in cellular processes .
The biochemical pathways affected by the compound would also depend on its specific targets. If the compound targets enzymes, it could affect metabolic pathways. If it targets receptors, it could affect signaling pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. The compound’s bioavailability would depend on its absorption and metabolism .
The results of the compound’s action would be the cellular and molecular effects resulting from its interaction with its targets. This could include changes in gene expression, enzyme activity, cell proliferation, or cell signaling .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[(2-phenylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-2-25-19(24)17-14-10-6-7-11-15(14)27-18(17)22-20(26)21-16(23)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKPZXKQWKCVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

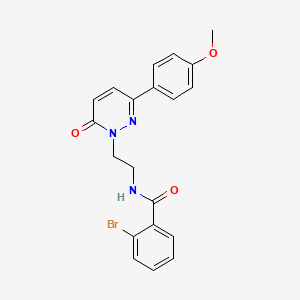
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)
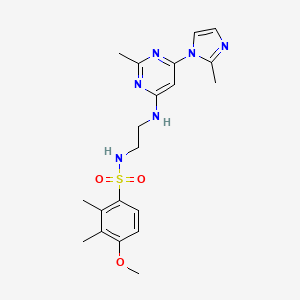
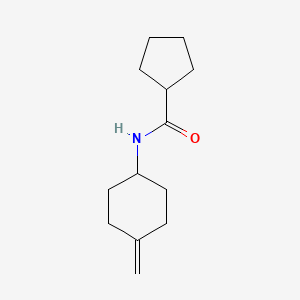
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)
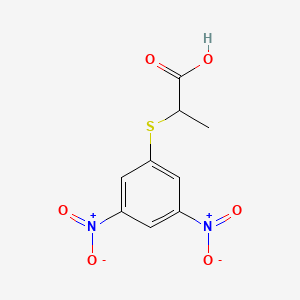
![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)
![methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate](/img/structure/B2386862.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)
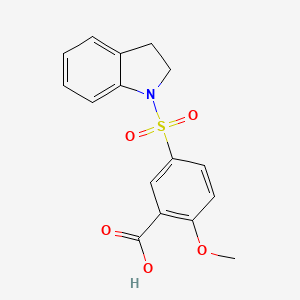
![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)